Tert-butyl 3-aminocyclohexanecarboxylate
Overview
Description
Tert-butyl 3-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Mechanism of Action
The tert-butyl group in Tert-butyl 3-aminocyclohexanecarboxylate makes the compound more sterically hindered, which can influence its reactivity and interactions with other molecules . The cyclohexane ring can also participate in various chemical reactions .
In terms of pharmacokinetics, the properties of this compound would depend on its specific interactions in the body, which are currently unknown. Generally, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action environment of this compound would likely depend on the specific conditions under which it is used, including temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 3-aminocyclohexanecarboxylate typically begins with cyclohexanone.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-aminocyclohexanecarboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Tert-butyl 3-aminocyclohexanecarboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the ester group.
Tert-butyl 3-hydroxycyclohexanecarboxylate: Similar structure but has a hydroxyl group instead of an amino group.
Tert-butyl 3-aminocyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: Tert-butyl 3-aminocyclohexanecarboxylate is unique due to the presence of both an amino group and a carboxylate ester group on a cyclohexane ring.
Properties
IUPAC Name |
tert-butyl 3-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFWHHAKFURWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124789-18-0 | |
Record name | t-Butyl-3-aminocyclohexane carboxylate (cis + trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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